molecular formula C24H29Cl2FO5 B1672864 Fluclorolone acetonide CAS No. 3693-39-8

Fluclorolone acetonide

Cat. No. B1672864
CAS RN: 3693-39-8
M. Wt: 487.4 g/mol
InChI Key: NJNWEGFJCGYWQT-SCNHQGDISA-N
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Description

Fluclorolone acetonide (INN, or flucloronide, USAN) is a corticosteroid for topical use on the skin . It is marketed under the brand names Cutanit and Topicon .


Molecular Structure Analysis

The molecular formula of Fluclorolone acetonide is C24H29Cl2FO5 . The IUPAC name is (1S,2S,4R,8S,9S,11S,12R,13S,19S)-11,12-dichloro-19-fluoro-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one . The molecular weight is 487.4 g/mol .

Scientific Research Applications

Impact on Dental Pulp Cells

Effect on Human Dental Pulp Cells

A study investigated the effects of Fluocinolone acetonide on human dental pulp cells, revealing that low concentrations were not only non-toxic but also significantly stimulated cell proliferation. Furthermore, it significantly stimulated fibronectin and type I collagen synthesis, suggesting a potential to stimulate the healing of inflamed dental pulp (Muincharern et al., 2011).

Therapeutic Efficacy in Ophthalmology

Treatment of Posterior Uveitis

The fluocinolone acetonide intravitreal implant was studied for its safety and efficacy in treating noninfectious posterior uveitis. Results showed effective control of intraocular inflammation, with elevated intraocular pressure and cataracts being managed by standard means, indicating its promise in patients unresponsive to conventional treatments (Jaffe et al., 2005).

Mineralization Restoration in Dental Pulp Cells

Another research explored Fluocinolone acetonide's osteo-/odonto-inductive and anti-inflammatory effects on dental pulp cells, focusing on its mechanism in inducing these effects. The study suggests Fluocinolone acetonide as a multifaceted agent for dental applications (Liu et al., 2013).

Novel Delivery Systems

Microsponge Delivery System

Research into topical anti-inflammatory gels of Fluocinolone acetonide entrapped in Eudragit-based microsponge delivery systems aimed to control the release of the drug to the skin. This method showed promise in reducing side effects associated with percutaneous absorption while effectively delivering the drug (D'Souza & More, 2008).

Safety And Hazards

Fluclorolone acetonide is suspected of damaging fertility or the unborn child. It may cause harm to breast-fed children and may cause damage to organs through prolonged or repeated exposure . It is advised to handle in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

properties

IUPAC Name

(1S,2S,4R,8S,9S,11S,12R,13S,19S)-11,12-dichloro-19-fluoro-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29Cl2FO5/c1-20(2)31-19-9-13-14-8-16(27)15-7-12(29)5-6-21(15,3)23(14,26)17(25)10-22(13,4)24(19,32-20)18(30)11-28/h5-7,13-14,16-17,19,28H,8-11H2,1-4H3/t13-,14-,16-,17-,19+,21-,22-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNWEGFJCGYWQT-VSXGLTOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)Cl)Cl)C)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29Cl2FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001043281
Record name Flucloronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001043281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluclorolone acetonide

CAS RN

3693-39-8
Record name Flucloronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3693-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flucloronide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003693398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluclorolone acetonide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08973
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Flucloronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001043281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluclorolone acetonide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.919
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUCLORONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MG258KTA37
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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